Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Overview
Description
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C12H15BrF2N2O3 It is characterized by the presence of a pyridine ring substituted with bromine, difluoromethoxy, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-pyridinemethanol and tert-butyl isocyanate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and carbamate groups can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((5-chloro-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
- Tert-butyl ((5-fluoro-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
- Tert-butyl ((5-iodo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Uniqueness
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This uniqueness allows for selective modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[[5-bromo-6-(difluoromethoxy)pyridin-3-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2O3/c1-12(2,3)20-11(18)17-6-7-4-8(13)9(16-5-7)19-10(14)15/h4-5,10H,6H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXPAAABQPPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.